REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[NH:7][CH:3]([CH:4]([C:8]3[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][CH:9]=3)[CH2:5]2)[CH2:2]1.Cl.Cl.C(N(CC)CC)C>ClCCl>[CH:13]1[C:8]([CH:4]2[CH:3]3[NH:7][CH:6]([CH2:1][CH2:2]3)[CH2:5]2)=[CH:9][N:10]=[C:11]([Cl:14])[CH:12]=1 |f:0.1.2|
|
Name
|
(+)-Epibatidine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=NC=C1C2CC3CCC2N3)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[NH:7][CH:3]([CH:4]([C:8]3[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][CH:9]=3)[CH2:5]2)[CH2:2]1.Cl.Cl.C(N(CC)CC)C>ClCCl>[CH:13]1[C:8]([CH:4]2[CH:3]3[NH:7][CH:6]([CH2:1][CH2:2]3)[CH2:5]2)=[CH:9][N:10]=[C:11]([Cl:14])[CH:12]=1 |f:0.1.2|
|
Name
|
(+)-Epibatidine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=NC=C1C2CC3CCC2N3)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |